1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-
Beschreibung
The compound 1-Naphthalenepropanoic acid, β-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)- (hereafter referred to as Compound A) is a structurally complex molecule featuring a naphthalene-propanoic acid backbone conjugated to a spirocyclic amine system.
Synthesis of such compounds often involves multi-step reactions, as seen in analogous spirocyclic systems. For example, spiro[4.5]decane derivatives are synthesized via cyclocondensation of spirodiketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with aromatic amines or Schiff bases . These reactions yield fused heterocycles with applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.
Eigenschaften
IUPAC Name |
5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOVZCXWVAWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861493 | |
| Record name | 5-[2-(8-Azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-(naphthalen-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of itriglumide involves several steps:
Analyse Chemischer Reaktionen
Itriglumide undergoes various chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions, particularly during the formation of intermediates.
Hydrolysis: The final step in the synthesis involves hydrolysis of the glutaramic ester to yield itriglumide.
Common reagents used in these reactions include triethylamine, methanol, sodium hydroxide, and toluene . The major product formed from these reactions is itriglumide itself.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Itriglumide exerts its effects by antagonizing the cholecystokinin (CCK)-2 receptors. By blocking these receptors, it inhibits the action of gastrin, a hormone that stimulates gastric acid secretion . This leads to a reduction in gastric acid production and provides relief from conditions like peptic ulcers and GERD . The molecular targets involved include the CCK-2 receptors, which are found in the gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Comparable Spirocyclic Compounds
Functional and Pharmacological Comparisons
Spirocyclic Rigidity and Bioactivity
- Compound A ’s 8-azaspiro[4.5]decane core provides conformational restraint, which is critical for binding to sterically selective targets (e.g., GPCRs or ion channels). Similar spiro systems, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, have shown enhanced binding affinity due to reduced entropy loss upon target interaction .
- The 4,6-dimethylphenyl group in Compound A introduces steric bulk and lipophilicity, akin to the 4-aminophenethyl group in 23804-80-0, which may improve membrane permeability .
Physicochemical Properties
- The naphthalenepropanoic acid moiety in Compound A may confer moderate acidity (pKa ~4–5), similar to other arylpropanoic acids (e.g., NSAIDs). In contrast, the hydrochloride salt of 69382-12-3 exhibits high water solubility (>50 mg/mL), a trait absent in neutral spiro compounds .
- Melting points for spiro[4.5]decane derivatives range widely (150–300°C), influenced by substituents. For example, 8-(4-dimethylaminophenyl) analogs melt at 220–225°C , suggesting Compound A may share similar thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
